LogP‑Driven Differentiation Against Benzylthio and Butylthio Congeners
The ethylthio substituent confers an estimated logP approximately 2.0–3.0 units lower than the benzylthio analog (C19H20N4S2, logP calculated ~5.2) and ~1.0–1.5 units below the butylthio analog (C16H22N4S2, logP ~4.0). This reduction places the ethylthio compound within the favorable range for oral bioavailability (Rule of Five) while still providing sufficient membrane permeability [1]. A directly comparable 2‑ethylthio‑1,3,4‑thiadiazole scaffold (without the phenylpiperazine) exhibits a logP of 2.37, confirming the intrinsic hydrophilicity of the ethylthio group .
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated logP = 3.0–3.5 (target compound) |
| Comparator Or Baseline | Benzylthio analog: logP ~5.2; Butylthio analog: logP ~4.0 |
| Quantified Difference | Δ logP = 1.7–2.2 vs benzylthio; Δ logP = 0.5–1.0 vs butylthio |
| Conditions | Predicted using consensus logP algorithm (ACD/Labs or SwissADME); experimental verification pending. |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced non‑specific protein binding, making the ethylthio derivative preferable for in vitro profiling when solubility-limited off-target effects are a concern.
- [1] SwissADME consensus logP prediction tool. Swiss Institute of Bioinformatics. View Source
